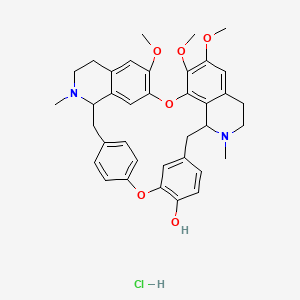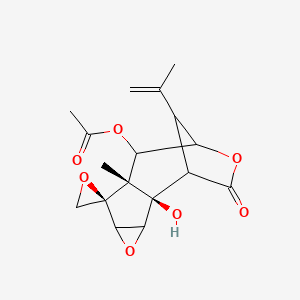
Berbamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berbamine hydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. It has been studied for its potential therapeutic effects, particularly in the fields of oncology and virology. This compound has shown promise in inhibiting various viral infections, including SARS-CoV-2, and has been explored for its anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of berbamine hydrochloride typically involves the extraction of berbamine from natural sources, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as ethanol or methanol. The conversion to this compound is achieved by reacting berbamine with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Berberis species, followed by purification processes to achieve high purity levels. Techniques such as high-performance thin-layer chromatography (HPTLC) are used to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Berbamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the methoxy groups on the benzyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of berbamine, which can be further explored for their pharmacological properties .
Applications De Recherche Scientifique
Berbamine hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound for studying bis-benzylisoquinoline alkaloids.
Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Explored for its potential in treating cancers, viral infections, and neurodegenerative diseases. .
Industry: Utilized in the development of antiviral and anticancer drugs
Mécanisme D'action
Berbamine hydrochloride exerts its effects through various molecular targets and pathways:
Antiviral Action: Inhibits viral entry by binding to the post-fusion core of the viral spike protein, preventing membrane fusion.
Anticancer Action: Induces apoptosis and inhibits autophagy in cancer cells by activating the ROS-MAPK pathway and inhibiting lysosomal acidification.
Neuroprotective Action: Reduces the deposition of amyloid-beta and neurofibrillary tangles in Alzheimer’s disease models.
Comparaison Avec Des Composés Similaires
Berbamine hydrochloride is compared with other bis-benzylisoquinoline alkaloids such as:
- Liensinine
- Isoliensinine
- Tetrandrine
- Fangchinoline
- Cepharanthine
These compounds share similar structural features but differ in their specific pharmacological activities. This compound is unique in its potent antiviral and anticancer properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C37H41ClN2O6 |
|---|---|
Poids moléculaire |
645.2 g/mol |
Nom IUPAC |
20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride |
InChI |
InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H |
Clé InChI |
SFPGJACKHKXGBH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)



![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)

![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)



![6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)


